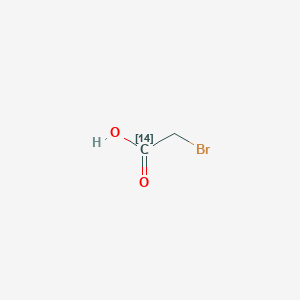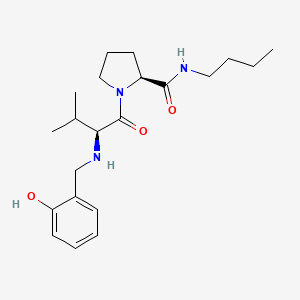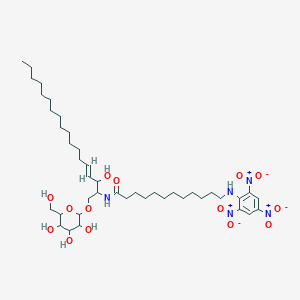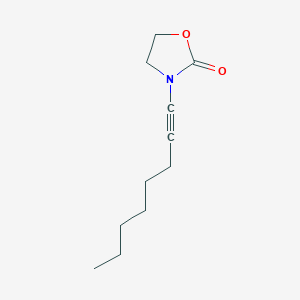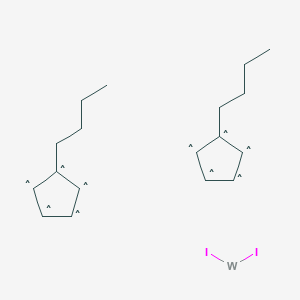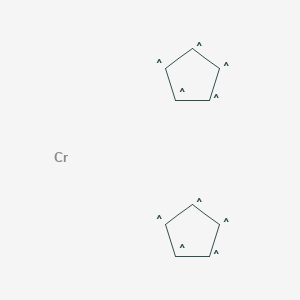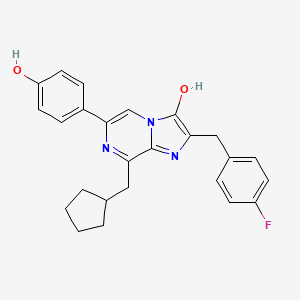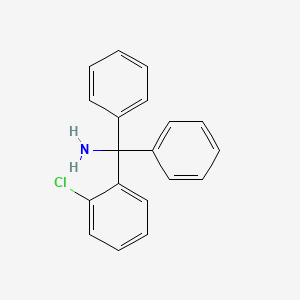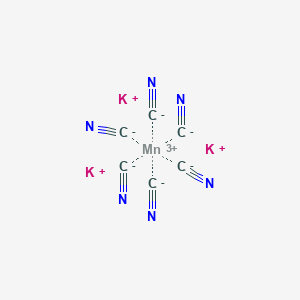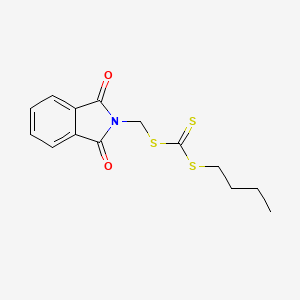
Aluminiumalkoholat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Aluminiumtriethanolat (C₆H₁₅AlO₃) is a white, odorless solid compound.
- It belongs to the group of alkoxides .
- The compound is sensitive to air and moisture, and it reacts vigorously with water .
Preparation Methods
- Aluminiumtriethanolat can be synthesized by reacting aluminum with ethanol.
- The reaction proceeds as follows:
Al+3C2H5OH→Al(C2H5)3O
- Industrial production methods may involve variations of this basic synthesis .
Chemical Reactions Analysis
- Aluminiumtriethanolat undergoes various reactions, including:
Reduction of Aldehydes and Ketones: It serves as a reducing agent in organic synthesis.
Claisen-Tiščenko Reaction: Used as a catalyst in the synthesis of compounds like ethyl acetate from acetaldehyde.
Scientific Research Applications
Polymerization Catalyst: Aluminiumtriethanolat acts as a catalyst in polymerization reactions.
Organic Synthesis: It participates in various organic transformations.
Claisen-Tiščenko Reaction: Essential for ester synthesis.
Research in Coordination Chemistry: Investigating its coordination behavior with other ligands.
Mechanism of Action
- The exact mechanism by which aluminiumtriethanolat exerts its effects is not explicitly documented.
- It likely involves interactions with other molecules, especially during catalytic processes.
Comparison with Similar Compounds
- Aluminiumtriethanolat is unique due to its specific reactivity and applications.
- Similar compounds include other metal alkoxides, such as titanium and zirconium alkoxides.
Remember that while aluminiumtriethanolat has practical uses, further research and experimentation are essential to fully understand its properties and applications.
Properties
Molecular Formula |
C6H15AlO3 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
triethoxyalumane |
InChI |
InChI=1S/3C2H5O.Al/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
InChI Key |
JPUHCPXFQIXLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Al](OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



